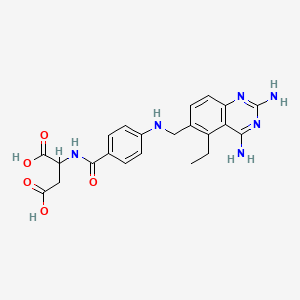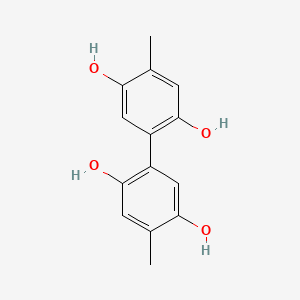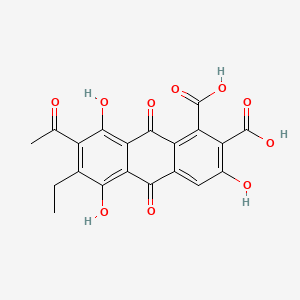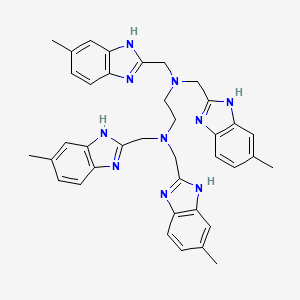
Ruscoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ruscoside can be extracted from the underground parts of Ruscus species, such as the rhizomes and roots . The extraction process typically involves the use of solvents like ethanol or methanol to isolate the steroidal saponins . The crude extract is then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction from Ruscus aculeatus L. rhizomes. The process includes drying and grinding the plant material, followed by solvent extraction and purification . The final product is standardized to ensure a consistent concentration of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ruscoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Glycosylation: Enzymatic glycosylation can attach sugar moieties to the aglycone part of this compound, forming glycosides.
Major Products Formed
The major products formed from these reactions include ruscogenin and neoruscogenin, which are the aglycone components of this compound .
Wissenschaftliche Forschungsanwendungen
Ruscoside has a wide range of scientific research applications:
Wirkmechanismus
Ruscoside exerts its effects primarily through its interaction with vascular smooth muscle cells. It enhances venous tone and reduces capillary permeability by inhibiting the activity of enzymes involved in the degradation of the extracellular matrix . Additionally, this compound has anti-inflammatory properties by inhibiting the synthesis of prostaglandins and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruscogenin: An aglycone of ruscoside with similar vasoconstrictive and anti-inflammatory properties.
Neoruscogenin: Another aglycone of this compound, known for its venotonic effects.
Uniqueness of this compound
This compound is unique due to its specific combination of sugar moieties and aglycone structure, which contributes to its distinct pharmacological profile . Unlike other similar compounds, this compound has a broader range of biological activities and is more effective in enhancing venous tone and reducing inflammation .
Eigenschaften
CAS-Nummer |
51024-64-7 |
|---|---|
Molekularformel |
C50H80O23 |
Molekulargewicht |
1049.2 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-14-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6,16-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylidenebutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O23/c1-19(17-65-44-39(61)37(59)35(57)29(15-51)68-44)8-11-50(64)20(2)32-28(73-50)14-26-24-7-6-22-12-23(53)13-31(49(22,5)25(24)9-10-48(26,32)4)70-47-43(34(56)27(54)18-66-47)72-46-41(63)42(33(55)21(3)67-46)71-45-40(62)38(60)36(58)30(16-52)69-45/h6,20-21,23-47,51-64H,1,7-18H2,2-5H3/t20-,21-,23+,24+,25-,26-,27-,28-,29+,30+,31+,32-,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1 |
InChI-Schlüssel |
JWGLJRXUTIFBHW-MTRMYNQZSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@@]1(CCC(=C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)OC1(CCC(=C)COC9C(C(C(C(O9)CO)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ruscoside; Ruscoside [WHO-DD]; J1.465.421F; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















